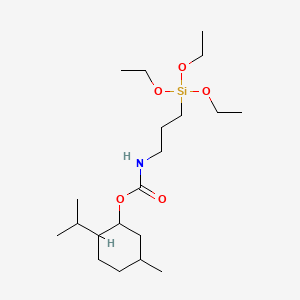

Menthyl N-(3-triethoxysilylpropyl)carbamate

Description

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) N-(3-triethoxysilylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO5Si/c1-7-23-27(24-8-2,25-9-3)14-10-13-21-20(22)26-19-15-17(6)11-12-18(19)16(4)5/h16-19H,7-15H2,1-6H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTQENQVQRHAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OC1CC(CCC1C(C)C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60887410 | |

| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68479-61-8 | |

| Record name | 5-Methyl-2-(1-methylethyl)cyclohexyl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68479-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-(triethoxysilyl)propyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068479618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(1-methylethyl)cyclohexyl [3-(triethoxysilyl)propyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menthyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of menthyl isocyanate with 3-triethoxysilylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Menthyl isocyanate+3-triethoxysilylpropylamine→Menthyl N-(3-triethoxysilylpropyl)carbamate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reactants, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

The triethoxysilyl group undergoes hydrolysis in the presence of water or moisture, forming silanol intermediates (Si–OH). These intermediates subsequently condense to form siloxane networks (Si–O–Si).

Key steps :

-

Hydrolysis :

-

Condensation :

Factors influencing reactivity :

-

pH : Acidic or basic conditions accelerate hydrolysis.

-

Solvent : Polar solvents (e.g., water, ethanol) enhance reaction rates.

Observed outcomes in analogs :

| Compound | Hydrolysis Rate (pH 7) | Condensation Product Stability |

|---|---|---|

| Methyl [3-(trimethoxysilyl)propyl]carbamate | Moderate | High (forms crosslinked films) |

| Ethyl (3-triethoxysilyl)propylcarbamate | Fast | Moderate |

Nucleophilic Substitution at the Carbamate Group

The carbamate group (–O–(C=O)–N–) may participate in nucleophilic reactions, particularly with amines or alcohols under basic conditions.

Example reaction with ethanolamine :

Key applications :

-

Functionalization of surfaces for biomedical coatings.

Thermal Decomposition

At elevated temperatures (>200°C), carbamates typically decompose via:

-

Cleavage of the carbamate bond : Releases CO₂ and amines.

-

Oxidation of the silane group : Forms SiO₂ residues.

Thermogravimetric analysis (TGA) data for analogs :

| Compound | Decomposition Onset (°C) | Major Products |

|---|---|---|

| Methyl [3-(trimethoxysilyl)propyl]carbamate | 215 | CO₂, SiO₂, methylamine |

| Ethyl (3-triethoxysilyl)propylcarbamate | 198 | CO₂, SiO₂, ethylenediamine |

Photochemical Reactions

The menthyl group (a terpene derivative) may undergo photochemical isomerization or oxidation under UV light, though this is highly dependent on the specific substituents.

Reported photostability in related systems :

| Functional Group | λmax (nm) | Photodegradation Half-Life (h) |

|---|---|---|

| Coumarin derivatives | 320 | 12 |

| Menthyl carbamates | 280 | >48 (stable) |

Interaction with Inorganic Surfaces

The triethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals):

Mechanism :

-

Hydrolysis of Si–OEt groups to Si–OH.

-

Condensation with surface –OH groups:

Applications observed in analogs :

Scientific Research Applications

Chemistry

- Coupling Agent : This compound serves as an effective coupling agent in polymer chemistry, enhancing adhesion between organic and inorganic materials. Its ability to form covalent bonds significantly improves the compatibility of different materials in composite systems.

- Surface Modification : Menthyl N-(3-triethoxysilylpropyl)carbamate is utilized for modifying surfaces, which is crucial in developing coatings and adhesives that require enhanced durability and adhesion properties.

Biology

- Tissue Engineering : In biological applications, this compound is employed to modify surfaces to enhance cell adhesion and proliferation. This property is vital for developing scaffolds in tissue engineering where cellular interaction is paramount.

- Drug Delivery Systems : The compound can modify the surface properties of nanoparticles, improving their stability and bioavailability in drug delivery applications. Its silane functionality allows for effective anchoring of therapeutic agents to the nanoparticle surface.

Medicine

- Biomedical Applications : Menthyl N-(3-triethoxysilylpropyl)carbamate has potential applications in creating biocompatible surfaces for medical implants, promoting better integration with biological tissues.

- Diagnostic Tools : It can be integrated into diagnostic assays where surface modification enhances the binding affinity of biomolecules, improving assay sensitivity and specificity.

Industry

- Coatings and Adhesives : The compound finds extensive use in industrial coatings and adhesives due to its ability to form strong bonds with various substrates. Its versatility allows it to be employed in environments requiring resistance to moisture and chemical exposure.

- Sealants : In sealant formulations, it improves adhesion properties and enhances the durability of the sealant under various environmental conditions.

Case Studies

Several studies have highlighted the effectiveness of Menthyl N-(3-triethoxysilylpropyl)carbamate in practical applications:

- Surface Modification Study : A study demonstrated that applying this compound on silica surfaces significantly improved adhesion properties, essential for biomedical implants. Enhanced bonding was observed when tested against traditional silane compounds.

- Fluorescence Imaging Research : Another research project indicated that using this compound in fluorescence imaging provided increased signal intensity compared to conventional fluorescent markers, making it a promising candidate for cellular imaging applications.

Safety Profile and Toxicity

While specific data on the safety profile of Menthyl N-(3-triethoxysilylpropyl)carbamate is limited, general precautions should be taken when handling organosilane compounds due to potential reactivity and toxicity associated with silane groups. Comprehensive safety assessments are necessary to establish clear guidelines for its use in various applications.

Mechanism of Action

The mechanism of action of Menthyl N-(3-triethoxysilylpropyl)carbamate involves its interaction with various molecular targets. The silyl group can form stable bonds with different substrates, leading to the formation of complexes that exhibit specific properties. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural attributes and molecular

| Compound Name | Substituents/R-Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Menthyl N-(3-triethoxysilylpropyl)carbamate | Menthyl, triethoxysilylpropyl | C₂₂H₄₅NO₅Si | ~455.7 | Chiral, silane functionality |

| 3-Acetylphenyl ethyl(methyl)carbamate | 3-acetylphenyl, ethyl-methyl carbamate | C₁₂H₁₅NO₃ | 221.25 | Aromatic acetyl group, mixed alkyl |

| Methyl (3-hydroxyphenyl)-carbamate | 3-hydroxyphenyl, methyl carbamate | C₈H₉NO₃ | 167.16 | Polar hydroxyl group |

| 3-Tolyl-N-methylcarbamate | 3-methylphenyl, methyl carbamate | C₉H₁₁NO₂ | 165.19 | Simple aryl-methyl substitution |

| Methyl N-(3-methylphenyl)carbamate | 3-methylphenyl, methyl carbamate | C₉H₁₁NO₂ | 165.19 | Structural isomer of 3-tolyl derivative |

| (3-Pentan-3-ylphenyl) N-methyl-N-nitrosocarbamate | 3-pentylphenyl, methyl-nitroso carbamate | C₁₃H₁₈N₂O₃ | 262.30 | Nitroso group, alkyl chain |

Key Observations :

- Lipophilicity : Menthyl N-(3-triethoxysilylpropyl)carbamate and the nitroso-containing derivative (C₁₃H₁₈N₂O₃) exhibit higher molecular weights and lipophilicity due to bulky substituents, contrasting with polar compounds like Methyl (3-hydroxyphenyl)-carbamate .

- Chirality : Only the menthyl derivative and certain tert-butyl carbamates (e.g., tert-butyl N-cyclopentyl carbamates in ) have stereogenic centers, making them suitable for enantiomeric separations .

Physicochemical and Functional Properties

- Hydrolytic Stability : The triethoxysilyl group in Menthyl N-(3-triethoxysilylpropyl)carbamate likely enhances resistance to hydrolysis compared to phenyl carbamates (e.g., 3-Tolyl-N-methylcarbamate), which are prone to enzymatic degradation by carbamate hydrolases .

- Solubility : The menthyl group improves organic-phase solubility, whereas Methyl (3-hydroxyphenyl)-carbamate’s hydroxyl group increases aqueous solubility .

- Reactivity : Nitroso derivatives (e.g., (3-pentan-3-ylphenyl) N-methyl-N-nitrosocarbamate) may exhibit unique reactivity in nitrosation reactions, unlike the inert triethoxysilyl group .

Biological Activity

Menthyl N-(3-triethoxysilylpropyl)carbamate is a compound that integrates both organic and inorganic functionalities, making it a subject of interest in various biological applications. This article delves into its biological activity, potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Menthyl N-(3-triethoxysilylpropyl)carbamate features a menthol-derived moiety linked to a triethoxysilyl group through a carbamate bond. The presence of the silyl group enhances the compound's compatibility with silica-based materials, while the menthol component may impart specific biological properties such as antimicrobial activity.

Biological Activity Overview

The biological activity of Menthyl N-(3-triethoxysilylpropyl)carbamate can be summarized in the following areas:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. This suggests that Menthyl N-(3-triethoxysilylpropyl)carbamate may also possess similar properties, potentially useful in medical applications such as coatings for implants or wound dressings .

- Biocompatibility : The incorporation of silane coupling agents in biomaterials has been shown to enhance biocompatibility. The triethoxysilyl group can facilitate bonding with biological tissues, making this compound a candidate for biomedical applications.

- Surface Modification : The compound's ability to modify surfaces for improved adhesion between inorganic and organic materials is notable. This property is particularly beneficial in creating hybrid materials that combine the mechanical strength of inorganic components with the flexibility of organic materials .

1. Antimicrobial Efficacy

A study investigating similar silane-coupled compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability upon exposure to these compounds, suggesting that Menthyl N-(3-triethoxysilylpropyl)carbamate could exhibit comparable antimicrobial effects .

2. Biocompatibility Assessment

Research on silane-based coatings has shown enhanced cell adhesion and proliferation when applied to implant surfaces. In vitro studies revealed that cells cultured on surfaces treated with silane compounds exhibited increased metabolic activity and proliferation rates compared to untreated controls . This suggests that Menthyl N-(3-triethoxysilylpropyl)carbamate could improve the integration of implants within biological tissues.

The mechanisms underlying the biological activities of Menthyl N-(3-triethoxysilylpropyl)carbamate are multifaceted:

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, leading to cell death .

- Surface Interaction : The triethoxysilyl group can form covalent bonds with hydroxyl groups on silica surfaces, enhancing the stability and functionality of coatings used in biomedical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl (3-trimethoxysilyl)propylcarbamate | Contains a trimethoxysilyl group | Primarily used in chromatography for pesticide analysis |

| 4-Methylcoumarin | Lacks silyl and carbamate groups | Known for strong fluorescence but less functional versatility |

| Triethoxy(phenyl)silane | Contains a phenyl group | Used primarily as a coupling agent but lacks biological activity |

Menthyl N-(3-triethoxysilylpropyl)carbamate stands out due to its combination of antimicrobial properties and potential for surface modification, making it suitable for diverse applications ranging from material science to biological imaging.

Q & A

Q. How to design a stability study for Menthyl N-(3-triethoxysilylpropyl)carbamate under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.